REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([Cl:11])=[C:4]([Cl:10])[C:5]([Cl:9])=[C:6]([Cl:8])[CH:7]=1.[N+:12]([O-])([OH:14])=[O:13].S(=O)(=O)(O)O.Cl>>[Cl:1][C:2]1[C:7]([N+:12]([O-:14])=[O:13])=[C:6]([Cl:8])[C:5]([Cl:9])=[C:4]([Cl:10])[C:3]=1[Cl:11]
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C(=C(C1)Cl)Cl)Cl)Cl
|
Name
|
|
Quantity
|
113 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a three-neck 300 ml flask equipped with a mechanical agitator
|
Type
|
TEMPERATURE
|
Details
|
was heated to 105°-110° C. by means of an oil bath
|
Type
|
ADDITION
|
Details
|
this addition
|
Type
|
TEMPERATURE
|
Details
|
by further heating at 140° C. for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated again
|
Type
|
TEMPERATURE
|
Details
|
to raise the reaction temperature to 145° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |